ARN14974

Overview

Description

- It falls into the category of acid ceramidase inhibitors .

- Acid ceramidase is an enzyme involved in sphingolipid metabolism, specifically the hydrolysis of ceramide to sphingosine and fatty acid. Inhibition of acid ceramidase leads to increased ceramide levels.

- This compound has been studied for its potential therapeutic applications.

ARN14974: (CAS No. 1644158-57-5) is a small molecule compound.

Mechanism of Action

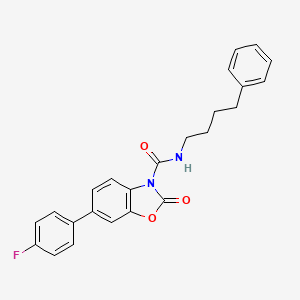

ARN14974, also known as “3(2H)-Benzoxazolecarboxamide, 6-(4-fluorophenyl)-2-oxo-N-(4-phenylbutyl)-”, “6-(4-fluorophenyl)-2-oxo-N-(4-phenylbutyl)-3(2H)-benzoxazolecarboxamide”, or “AcidCeramidaseInhibitor17a”, is a potent and systemically active inhibitor of intracellular acid ceramidase .

Target of Action

The primary target of this compound is intracellular acid ceramidase . Acid ceramidase is an enzyme that catalyzes the breakdown of ceramide into sphingosine and a free fatty acid, playing a crucial role in sphingolipid metabolism .

Mode of Action

This compound inhibits the activity of acid ceramidase, leading to an increase in the levels of ceramide and a corresponding decrease in the levels of sphingosine .

Biochemical Pathways

By inhibiting acid ceramidase, this compound affects the sphingolipid metabolic pathway. The inhibition leads to an increase in ceramide levels and a decrease in sphingosine levels . Ceramide is known to regulate several cellular processes, including differentiation, proliferation, and apoptosis .

Pharmacokinetics

This compound quickly enters the bloodstream after administration, reaching a maximal plasma concentration . It has been observed to have a half-life time of 458 minutes in circulation when administered intraperitoneally at a dose of 10 mg/kg . When administered intravenously at a dose of 1 mg/kg, it shows a half-life time of 72 minutes .

Result of Action

This compound causes a substantial reduction in acid ceramidase activity in multiple organs, including brain, liver, heart, lungs, and kidney . This leads to an increase in ceramide levels, which can affect various cellular processes .

Biochemical Analysis

Biochemical Properties

6-(4-fluorophenyl)-2-oxo-N-(4-phenylbutyl)-3(2H)-benzoxazolecarboxamide inhibits acid ceramidase (AC) in a complex cellular environment, leading to the intended biochemical response, that is, increased ceramide and decreased sphingosine levels . This compound interacts with the enzyme acid ceramidase, which plays a crucial role in the metabolism of sphingolipids .

Cellular Effects

The effects of 6-(4-fluorophenyl)-2-oxo-N-(4-phenylbutyl)-3(2H)-benzoxazolecarboxamide on cells are profound. It causes a substantial reduction in AC activity in multiple organs, including brain, liver, heart, lungs, and kidney . This compound influences cell function by altering the balance of ceramide and sphingosine, two key components of cell signaling pathways .

Molecular Mechanism

The molecular mechanism of action of 6-(4-fluorophenyl)-2-oxo-N-(4-phenylbutyl)-3(2H)-benzoxazolecarboxamide involves binding to the active site of the enzyme acid ceramidase, inhibiting its activity and leading to an increase in ceramide levels and a decrease in sphingosine levels . This change in the balance of ceramide and sphingosine can lead to changes in gene expression and cellular signaling pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 6-(4-fluorophenyl)-2-oxo-N-(4-phenylbutyl)-3(2H)-benzoxazolecarboxamide have been observed over time. The compound quickly enters the bloodstream after administration, reaching a maximal plasma concentration and displaying a half-life time of 458 minutes in circulation .

Dosage Effects in Animal Models

In animal models, the effects of 6-(4-fluorophenyl)-2-oxo-N-(4-phenylbutyl)-3(2H)-benzoxazolecarboxamide vary with different dosages. At a dosage of 10 mg/kg, it causes a substantial reduction in AC activity in multiple organs .

Metabolic Pathways

6-(4-fluorophenyl)-2-oxo-N-(4-phenylbutyl)-3(2H)-benzoxazolecarboxamide is involved in the metabolic pathway of sphingolipids. It interacts with the enzyme acid ceramidase, which is responsible for the breakdown of ceramide into sphingosine .

Transport and Distribution

After administration, 6-(4-fluorophenyl)-2-oxo-N-(4-phenylbutyl)-3(2H)-benzoxazolecarboxamide quickly enters the bloodstream and is distributed to various organs, including the brain, liver, heart, lungs, and kidney .

Subcellular Localization

Given its role as an inhibitor of the enzyme acid ceramidase, it is likely to be found in the same subcellular locations as this enzyme, which include lysosomes and the cell membrane .

Preparation Methods

Industrial Production: Information on large-scale industrial production methods for ARN14974 is limited due to its research-oriented nature.

Chemical Reactions Analysis

Reactivity: ARN14974 is stable under normal conditions but may undergo specific reactions.

Common Reagents and Conditions:

Scientific Research Applications

Chemistry: ARN14974 is a valuable tool for studying sphingolipid metabolism and ceramide signaling pathways.

Biology: Researchers use this compound to investigate the role of acid ceramidase in cellular processes, including apoptosis, cell proliferation, and inflammation.

Medicine: Potential therapeutic applications include cancer treatment, neurodegenerative diseases, and metabolic disorders.

Industry: While not directly used in industry, understanding acid ceramidase inhibition may inspire drug development.

Comparison with Similar Compounds

Uniqueness: ARN14974’s uniqueness lies in its specific benzoxazolone carboxamide structure.

Similar Compounds: While I don’t have a direct list of similar compounds, other acid ceramidase inhibitors may share some features with this compound.

Properties

IUPAC Name |

6-(4-fluorophenyl)-2-oxo-N-(4-phenylbutyl)-1,3-benzoxazole-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H21FN2O3/c25-20-12-9-18(10-13-20)19-11-14-21-22(16-19)30-24(29)27(21)23(28)26-15-5-4-8-17-6-2-1-3-7-17/h1-3,6-7,9-14,16H,4-5,8,15H2,(H,26,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPYVAZSLMQCVOG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCCCNC(=O)N2C3=C(C=C(C=C3)C4=CC=C(C=C4)F)OC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H21FN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: The study mentions that the inhibitory effect of adiponectin on visfatin-induced NLRP3 inflammasome activation was abolished by AC inhibitors, including ARN14974. What does this suggest about the role of this compound in this context?

A1: The study demonstrates that adiponectin, an anti-inflammatory adipokine, can suppress the activation of the NLRP3 inflammasome induced by visfatin []. This suppression is hindered by the introduction of AC inhibitors like this compound. This suggests that this compound, by inhibiting AC, blocks a key pathway through which adiponectin exerts its anti-inflammatory effects. Therefore, this compound likely plays a role in maintaining or even enhancing NLRP3 inflammasome activation in the presence of visfatin, counteracting the protective effects of adiponectin. This highlights AC as a potential therapeutic target for ORG and suggests that this compound could be a valuable tool for further dissecting the intricate mechanisms underlying AC's involvement in this inflammatory pathway.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[3-chloro-4-[(1-hydroxy-3H-2,1-benzoxaborol-6-yl)oxy]phenyl]methanamine;hydrochloride](/img/structure/B605505.png)

![N-[1-[[1-[[1-[[1-(2-carbamoylpyrrolidin-1-yl)-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]-2-[(5-oxopyrrolidine-2-carbonyl)amino]butanediamide;hydrochloride](/img/structure/B605516.png)

![5-butan-2-yl-3-[[2-(2,3-dimethyloxiran-2-yl)-6,8-dimethyl-1,2,4a,5,6,7,8,8a-octahydronaphthalen-1-yl]-hydroxymethylidene]-1-methylpyrrolidine-2,4-dione](/img/structure/B605518.png)

![N-({5-[3-(2-Amino-4-Oxo-4,7-Dihydro-1h-Pyrrolo[2,3-D]pyrimidin-6-Yl)propyl]thiophen-2-Yl}carbonyl)-L-Glutamic Acid](/img/structure/B605520.png)